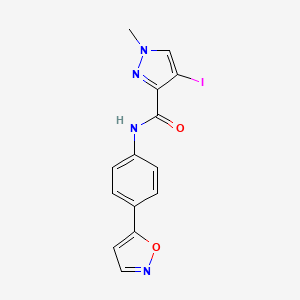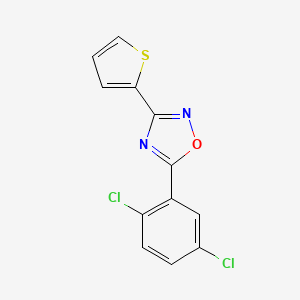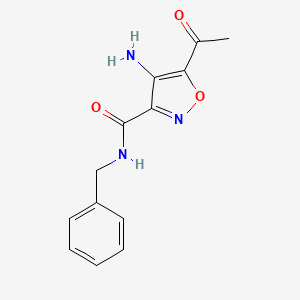
4-iodo-N-(4-isoxazol-5-ylphenyl)-1-methyl-1H-pyrazole-3-carboxamide
Übersicht
Beschreibung
4-iodo-N-(4-isoxazol-5-ylphenyl)-1-methyl-1H-pyrazole-3-carboxamide, also known as IPI-145, is a novel and potent inhibitor of phosphoinositide 3-kinase (PI3K) delta and gamma isoforms. It is a small molecule drug that has shown promising results in preclinical and clinical studies for the treatment of various diseases, including cancer, autoimmune disorders, and inflammatory diseases.
Wirkmechanismus
4-iodo-N-(4-isoxazol-5-ylphenyl)-1-methyl-1H-pyrazole-3-carboxamide exerts its pharmacological effects by inhibiting the PI3K delta and gamma isoforms, which are key regulators of immune cell function. PI3K delta and gamma isoforms are predominantly expressed in leukocytes and play a critical role in B-cell and T-cell activation, cytokine production, and chemotaxis. Inhibition of these isoforms by 4-iodo-N-(4-isoxazol-5-ylphenyl)-1-methyl-1H-pyrazole-3-carboxamide leads to the suppression of immune cell function, which is beneficial in the treatment of various diseases.
Biochemical and Physiological Effects:
4-iodo-N-(4-isoxazol-5-ylphenyl)-1-methyl-1H-pyrazole-3-carboxamide has been shown to have a selective and potent inhibitory effect on PI3K delta and gamma isoforms, with minimal off-target effects. In preclinical studies, 4-iodo-N-(4-isoxazol-5-ylphenyl)-1-methyl-1H-pyrazole-3-carboxamide has been shown to suppress B-cell activation, T-cell proliferation, and cytokine production. In clinical studies, 4-iodo-N-(4-isoxazol-5-ylphenyl)-1-methyl-1H-pyrazole-3-carboxamide has been shown to induce objective responses in patients with chronic lymphocytic leukemia and non-Hodgkin lymphoma, and to improve clinical outcomes in patients with autoimmune disorders such as rheumatoid arthritis and psoriasis.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-iodo-N-(4-isoxazol-5-ylphenyl)-1-methyl-1H-pyrazole-3-carboxamide in lab experiments include its potent and selective inhibition of PI3K delta and gamma isoforms, which allows for the specific modulation of immune cell function. However, the limitations of using 4-iodo-N-(4-isoxazol-5-ylphenyl)-1-methyl-1H-pyrazole-3-carboxamide in lab experiments include its high cost and limited availability, as well as the potential for off-target effects at high concentrations.
Zukünftige Richtungen
For the research and development of 4-iodo-N-(4-isoxazol-5-ylphenyl)-1-methyl-1H-pyrazole-3-carboxamide include the investigation of its potential in combination with other therapies, such as monoclonal antibodies and checkpoint inhibitors, for the treatment of various diseases. Additionally, further studies are needed to elucidate the mechanisms underlying the therapeutic effects of 4-iodo-N-(4-isoxazol-5-ylphenyl)-1-methyl-1H-pyrazole-3-carboxamide and to identify biomarkers that can predict patient response to treatment. Finally, the development of more potent and selective PI3K inhibitors, including isoform-specific inhibitors, will be an important area of research in the coming years.
Wissenschaftliche Forschungsanwendungen
4-iodo-N-(4-isoxazol-5-ylphenyl)-1-methyl-1H-pyrazole-3-carboxamide has been extensively studied for its therapeutic potential in various diseases. In preclinical studies, 4-iodo-N-(4-isoxazol-5-ylphenyl)-1-methyl-1H-pyrazole-3-carboxamide has shown potent inhibition of PI3K delta and gamma isoforms, leading to the suppression of B-cell activation, T-cell proliferation, and cytokine production. In clinical studies, 4-iodo-N-(4-isoxazol-5-ylphenyl)-1-methyl-1H-pyrazole-3-carboxamide has demonstrated promising results in the treatment of chronic lymphocytic leukemia, non-Hodgkin lymphoma, and autoimmune disorders such as rheumatoid arthritis and psoriasis.
Eigenschaften
IUPAC Name |
4-iodo-1-methyl-N-[4-(1,2-oxazol-5-yl)phenyl]pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11IN4O2/c1-19-8-11(15)13(18-19)14(20)17-10-4-2-9(3-5-10)12-6-7-16-21-12/h2-8H,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPQDDTRXJNYTJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)NC2=CC=C(C=C2)C3=CC=NO3)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11IN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-iodo-1-methyl-N-[4-(1,2-oxazol-5-yl)phenyl]-1H-pyrazole-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(3-nitrophenyl)-4-[2-(trifluoromethyl)phenyl]-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B4327229.png)
![N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-2-furamide](/img/structure/B4327245.png)
![N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-4-fluorobenzamide](/img/structure/B4327250.png)
![N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-3-(4-methoxyphenyl)propanamide](/img/structure/B4327257.png)
![methyl 4-{[({3-[(3-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazol-5-yl}carbonyl)amino]methyl}benzoate](/img/structure/B4327262.png)
![N-{2-[(2-methylpiperidin-1-yl)carbonyl]phenyl}dibenzo[b,d]furan-4-carboxamide](/img/structure/B4327264.png)

![5-[(1-naphthyloxy)methyl]-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B4327271.png)
![N-[1-(2,4-dichlorobenzyl)-3-methyl-1H-pyrazol-5-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B4327273.png)
![N-[1-(2,4-dichlorobenzyl)-3-methyl-1H-pyrazol-5-yl]-2-furamide](/img/structure/B4327292.png)
![N-(2-hydroxy-3-methoxypropyl)-4-{[(4-methylphenyl)amino]methyl}benzamide](/img/structure/B4327294.png)
![N-(1-adamantylmethyl)-3-[(4-iodo-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4327302.png)

![1-(difluoromethyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B4327318.png)